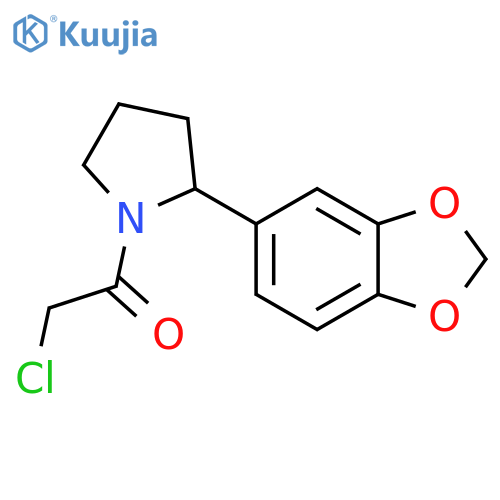Cas no 2411318-79-9 (1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one)
1-2-(1,3-ジオキサインダン-5-イル)ピロリジン-1-イル-2-クロロエタン-1-オンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピロリジン環と1,3-ジオキサインダン骨格を有するユニークな構造を持ち、医薬品や農薬の開発におけるキーインターメディエートとしての潜在性を有しています。特に、クロロエタノン部位は求電子性が高く、さらなる官能基導入や分子変換に適しています。また、1,3-ジオキサン環は立体障害が少ないため、反応性が良好で多様な修飾が可能です。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く対応可能な点が特徴です。

2411318-79-9 structure
商品名:1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one
1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one
- 2411318-79-9
- 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-chloroethanone
- Z1562137100
- 1-[2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl]-2-chloroethan-1-one
- EN300-26600933
-
- インチ: 1S/C13H14ClNO3/c14-7-13(16)15-5-1-2-10(15)9-3-4-11-12(6-9)18-8-17-11/h3-4,6,10H,1-2,5,7-8H2
- InChIKey: LYVAJRDQGCXGJH-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1CCCC1C1=CC=C2C(=C1)OCO2)=O
計算された属性
- せいみつぶんしりょう: 267.0662210g/mol
- どういたいしつりょう: 267.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38.8Ų
1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26600933-0.05g |
1-[2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl]-2-chloroethan-1-one |
2411318-79-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
2411318-79-9 (1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one) 関連製品
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
